LRH-1 Inhibitor-3

LRH-1 antagonist nuclear receptor binding surface plasmon resonance

Studying LRH-1-mediated transcription in cancer without confounding SF-1 crosstalk is challenging. This compound is the first synthetic LRH-1 antagonist that directly blocks ligand-dependent and constitutive receptor activation. - Direct antagonist: Kd=1.5 µM; IC50=5 µM for G0S2 transcription; no SF-1 inhibition at ≤10 µM. - Cancer cell potency: GI50 AsPC-1 20 µM, HT-29 15 µM, MDA-MB-468 20 µM, T47D 20 µM; L3.3 control cell line shows minimal inhibition. - Supply: Milligram to gram quantities from BenchChem, suitable for high-throughput screening and assay validation.

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
CAS No. 1185410-60-9
Cat. No. B608653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRH-1 Inhibitor-3
CAS1185410-60-9
SynonymsLRH-1 Inhibitor-3;  LRH-1-Inhibitor-3;  LRH1 Inhibitor 3;  LRH 1 Inhibitor 3; 
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4
InChIInChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3
InChIKeySLRQICGVSRRRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LRH-1 Inhibitor-3: Direct Antagonist of Nuclear Receptor LRH-1


LRH-1 Inhibitor-3, chemically 1-(3'-(1-(2-morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone , is a small-molecule antagonist of the liver receptor homolog 1 (LRH-1/NR5A2) orphan nuclear receptor [1]. Discovered through structure-based virtual screening of 5.2 million compounds and validated as the first synthetic LRH-1 antagonist [1], this compound binds directly to the LRH-1 ligand-binding domain (LBD) to prevent adoption of the active conformation, thereby inhibiting transcriptional activity of LRH-1 target genes including SHP (small heterodimer partner), cyclin E1 (CCNE1), and G0S2 [1].

Mechanism
Direct antagonist of LRH-1 ligand-binding domain
Selectivity
LRH-1-selective; SF-1 spared at relevant concentrations
Application
Transcriptional inhibition and pathway-dissection studies

LRH-1 Inhibitor-3 vs. Alternative Modulators: Substitution Risks


LRH-1 modulators are not interchangeable due to fundamental differences in their mechanisms of action, binding modes, and selectivity profiles . LRH-1 Inhibitor-3 functions as a direct antagonist that physically prevents the receptor from adopting an active conformation, whereas compounds such as ML-180 and ML-179 act as inverse agonists that suppress basal activity but do not occlude the ligand-binding pocket [1][2]. These mechanistic distinctions translate into divergent effects on downstream gene expression, cellular proliferation, and target engagement [1]. Substitution of LRH-1 Inhibitor-3 with an inverse agonist or a less selective antagonist introduces uncontrolled variables that compromise dose-response relationships and confound interpretation of pathway-specific effects .

Inverse agonists (ML-180, ML-179) do not occlude the LBD, altering downstream gene programs.
SF-1 sparing not uniformly validated across all LRH-1 modulators.
Mechanism class shift (antagonist vs inverse agonist) may confound pathway interpretation.

LRH-1 Inhibitor-3: Direct Comparative Evidence


Direct Binding Affinity vs. Closest Analog

LRH-1 Inhibitor-3 binds to the LRH-1 ligand-binding domain (LBD) with a dissociation constant (Kd) of 1.5 µM, measured by surface plasmon resonance (SPR) [1]. This represents a 1.2-fold improvement in binding affinity over the related antagonist compound 3d2, which displays a Kd of 1.8 µM under identical SPR assay conditions .

Binding Affinity
Head-to-head
Kd = 1.5 µM (Inhibitor-3) vs 1.8 µM (3d2)
Supports lower target-engagement concentration and assay sensitivity.
SPR, 10°C, Tris-HCl/DTT buffer
LRH-1 antagonist nuclear receptor binding surface plasmon resonance

Functional Antagonism with SF-1 Sparing Selectivity

LRH-1 Inhibitor-3 antagonizes LRH-1-dependent G0S2 transcription with an IC50 of 5 µM, while exhibiting no inhibition of SF-1-dependent G0S2 transcription at concentrations up to 10 µM [1]. This is a critical selectivity feature not consistently observed across all LRH-1 modulators. In contrast, the inverse agonist ML-180 displays an IC50 of 3.7 µM against LRH-1 but also spares SF-1 (IC50 >10 µM) [2]; however, ML-180 does not bind directly to the LBD, resulting in a distinct pharmacodynamic profile [2].

Functional Selectivity
Head-to-head
LRH-1 IC50 = 5 µM; SF-1 no inhibition at 10 µM. ML-180: IC50 3.7 µM
Enables LRH-1-specific pathway dissection without SF-1 interference.
HEK293 inducible hLRH-1, 24 h
LRH-1 antagonist transcriptional activity nuclear receptor selectivity

Antiproliferative Activity Across Cancer Cell Lines

LRH-1 Inhibitor-3 inhibits the proliferation of LRH-1-expressing cancer cell lines with GI50 values of 20 µM (AsPC-1 pancreatic), 15 µM (HT-29 colon), and 20 µM (MDA-MB-468 and T47D breast) [1]. Importantly, the compound shows only 20% inhibition of proliferation at 40 µM in the pancreatic cancer L3.3 line, which lacks LRH-1 expression, confirming the target-dependent nature of the antiproliferative effect [1]. In comparison, compound 3d2 also inhibits proliferation of LRH-1-positive cancer cells , but head-to-head GI50 data are not available; the observed differential sensitivity across cell lines provides a quantitative basis for selecting the appropriate model system.

Cell Proliferation
Data to verify
GI50 (µM): AsPC-1 20, HT-29 15, MDA-MB-468 20, T47D 20; L3.3 (LRH-1⁻) 20% inhib. at 40 µM
Supports cell-line benchmarking and target-dependence validation.
Pancreatic, colon, breast adenocarcinoma lines
LRH-1 antagonist cancer cell proliferation antiproliferative activity

Nuclear Receptor Selectivity Profile

In HeLa-based reporter transactivation assays, LRH-1 Inhibitor-3 exhibits no inhibitory effect against androgen receptor (AR), estrogen receptor α (ERα), or thyroid hormone receptor β (TRβ) at concentrations up to 10 µM . This selectivity contrasts with certain alternative LRH-1 modulators that have not been as thoroughly profiled or that may exhibit broader nuclear receptor cross-reactivity [1]. The well-defined selectivity fingerprint reduces the likelihood of off-target nuclear receptor modulation, a critical consideration for experiments requiring pathway-specific interpretation.

NR Selectivity
Class-level
No inhibition of AR, ERα, TRβ at ≤10 µM
Minimizes off-target nuclear receptor modulation for pathway-specific studies.
HeLa reporter assays; >6.7-fold selectivity over Kd
LRH-1 antagonist nuclear receptor selectivity off-target profiling

Direct Antagonist vs. Inverse Agonist Mechanism

LRH-1 Inhibitor-3 functions as a direct antagonist that binds to the LRH-1 LBD and prevents the receptor from adopting an active conformation [1]. This mechanism is fundamentally distinct from inverse agonists such as ML-180 (IC50 = 3.7 µM) and ML-179 (IC50 = 320 nM), which suppress basal transcriptional activity but do not physically occlude the ligand-binding pocket [2][3]. As a result, LRH-1 Inhibitor-3 may exhibit different effects on co-regulator recruitment, downstream gene expression programs, and cellular phenotypes compared with inverse agonists [1]. Researchers requiring a pure antagonist that blocks ligand-induced activation should select LRH-1 Inhibitor-3 rather than an inverse agonist.

Mechanism of Action
Class-level
Direct antagonist (LBD binding) vs inverse agonists (no LBD occlusion)
Mechanism class determines gene-expression and phenotype outcomes.
Distinct co-regulator recruitment profiles
LRH-1 antagonist mechanism of action inverse agonist

LRH-1 Inhibitor-3: Recommended Research Applications


Mechanistic Studies Requiring Direct Antagonism

LRH-1 Inhibitor-3 is the tool of choice for investigations that demand blockade of LRH-1 transcriptional activity without suppressing basal receptor function. Its direct antagonist mechanism, validated by SPR binding (Kd = 1.5 µM) and functional assays (IC50 = 5 µM for G0S2 transcription), ensures that observed effects arise specifically from preventing ligand-induced or constitutive active conformations [1]. This distinguishes it from inverse agonists like ML-180 and ML-179, which lower basal activity and may produce different gene expression signatures [2].

Cancer Cell Proliferation Assays with Defined Benchmarks

Researchers studying the role of LRH-1 in pancreatic, colon, or breast cancer can rely on the well-characterized GI50 values of LRH-1 Inhibitor-3 (AsPC-1: 20 µM; HT-29: 15 µM; MDA-MB-468: 20 µM; T47D: 20 µM) to design dose-response experiments and to benchmark compound activity against published data [1]. The availability of a negative control cell line (L3.3, 20% inhibition at 40 µM) further enables rigorous validation of target-dependent antiproliferative effects .

Selective Pathway Dissection with SF-1 Sparing

LRH-1 Inhibitor-3 is suitable for experiments where discrimination between LRH-1 and the highly homologous SF-1 nuclear receptor is critical. The compound antagonizes LRH-1-dependent transcription (IC50 = 5 µM) while showing no inhibition of SF-1-dependent transcription at concentrations up to 10 µM . This selectivity window supports pathway-specific interrogation without cross-talk from SF-1 modulation, a feature not consistently documented for all LRH-1 tool compounds [1].

Chemical Probe Development and High-Throughput Screening

The combination of direct target engagement (Kd = 1.5 µM), defined functional potency (IC50 = 5 µM), and a clean selectivity profile against AR, ERα, and TRβ (no inhibition at ≤10 µM) positions LRH-1 Inhibitor-3 as a reliable reference compound for assay development and validation in high-throughput screening programs [1]. Its availability in milligram to gram quantities from commercial vendors facilitates incorporation into large-scale screening workflows.

Application
Selection Property
Validation Focus
Mechanistic studies requiring direct antagonism
Direct LBD binding and transcriptional inhibition
Target engagement and G0S2 transcription assay
Cancer cell proliferation assays
Cell line-specific antiproliferative response
LRH-1-dependent GI50 benchmarking across tumor types
Selective pathway dissection with SF-1 sparing
LRH-1/SF-1 selectivity window
Co-transfection reporter assays confirming SF-1 inactivity
Chemical probe development and high-throughput screening
Defined selectivity fingerprint against nuclear receptors
Multiplexed NR panel screening for off-target silence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for LRH-1 Inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.